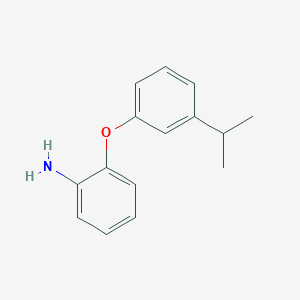

2-(3-Isopropylphenoxy)aniline

Description

2-(3-Isopropylphenoxy)aniline (CAS: 946716-45-6) is an aromatic amine featuring an aniline core substituted with a 3-isopropylphenoxy group at the 2-position. Its molecular formula is C₁₅H₁₇NO, with a molecular weight of 227.3 g/mol. The isopropyl group at the meta position of the phenoxy ring introduces steric bulk and electron-donating effects, influencing its physicochemical properties and reactivity.

Properties

IUPAC Name |

2-(3-propan-2-ylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-11(2)12-6-5-7-13(10-12)17-15-9-4-3-8-14(15)16/h3-11H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOLLCODFGLJPIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)OC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Isopropylphenoxy)aniline typically involves the reaction of 3-isopropylphenol with aniline under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions: 2-(3-Isopropylphenoxy)aniline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic aromatic substitution reactions are common, where the phenyl ring can be substituted with various electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed:

Oxidation: Formation of phenolic derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated phenoxy aniline derivatives.

Scientific Research Applications

2-(3-Isopropylphenoxy)aniline is widely used in scientific research, particularly in the following areas:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in studies related to enzyme inhibition and protein interactions.

Medicine: Investigated for potential therapeutic applications, including as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 2-(3-Isopropylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(3-Isopropylphenoxy)aniline can be contextualized by comparing it to analogous aniline derivatives. Below is a detailed analysis of its similarities and differences with five related compounds (Table 1).

Table 1: Key Properties of this compound and Analogues

Structural and Electronic Effects

- In 2-(3-Isopropylphenoxy)-5-(trifluoromethyl)aniline, the trifluoromethyl group at position 5 introduces strong electron-withdrawing effects, which may enhance stability in acidic environments and alter binding affinity in biological systems .

Physicochemical Properties

- Lipophilicity: The chlorophenoxy and phenylpropoxy substituents in N-[2-(2-Chlorophenoxy)propyl]-3-(3-phenylpropoxy)aniline significantly increase logP (predicted >4.0), making it more lipophilic than this compound (estimated logP ~3.5) . 2-(3-Ethoxyphenoxy)aniline, with a less bulky ethoxy group, likely exhibits lower logP (~2.8), favoring aqueous solubility .

- The trifluoromethyl derivative’s higher molecular weight (295.3 g/mol) and electron-withdrawing properties make it a candidate for drug design, where stability and target binding are critical .

Biological Activity

2-(3-Isopropylphenoxy)aniline, with the molecular formula C₁₅H₁₇NO, is an organic compound that exhibits significant biological activity. This compound is characterized by the presence of an isopropyl group attached to a phenoxy ring, which influences its chemical properties and biological interactions. The compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Weight : 241.31 g/mol

- Chemical Structure :

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇NO |

| Molecular Weight | 241.31 g/mol |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. While the exact mechanism of action remains partially elucidated, studies suggest that it may function as a modulator in various biochemical pathways.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of pharmacological effects, including:

- Antimicrobial Activity : Compounds with similar structures have shown efficacy against various bacterial strains.

- Anti-inflammatory Properties : Potential inhibition of inflammatory pathways has been observed in preliminary studies.

- Cytotoxicity : Some derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents.

Case Studies and Research Findings

- Antimicrobial Activity : A study conducted by researchers at a pharmaceutical company found that derivatives of this compound demonstrated significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were reported to be in the low micromolar range, indicating potent activity.

- Anti-inflammatory Effects : In vitro assays revealed that the compound could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory diseases.

- Cytotoxicity Assays : A series of cytotoxicity tests conducted on various cancer cell lines showed that certain analogs of this compound induced apoptosis at concentrations ranging from 10 to 50 µM, highlighting its potential as a lead compound for anticancer drug development.

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.